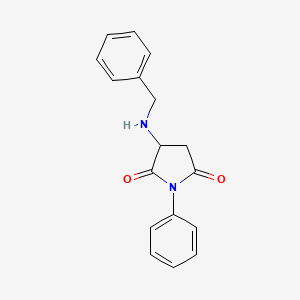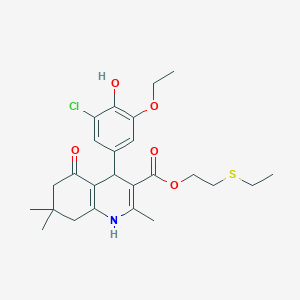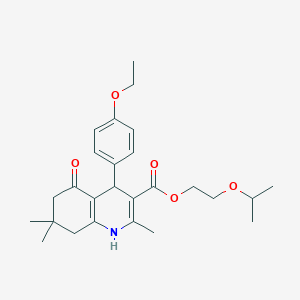
3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves determining the molecular structure of the compound, including bond lengths and angles, functional groups, and stereochemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, UV-Vis, etc.) .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of compounds related to 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione. For instance, Aliev et al. (1995) explored the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate, resulting in ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, a structurally related compound. This study provided insights into the chemical behavior and structural aspects of these compounds through X-ray analysis (Aliev et al., 1995).
2. Derivatives and Analogues
Another significant area of research is the synthesis of derivatives and analogues of 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione. Frister and Schlimme (1985) synthesized 3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione, an analogue of Mesuximide, indicating the potential for creating similar compounds with varied properties (Frister & Schlimme, 1985).
3. Chemical Transformations and Reactions
Research has also delved into the chemical transformations and reactions of compounds structurally related to 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione. For example, Bovonsombat and Mcnelis (1993) utilized 1-Bromo-2,5-pyrrolidinedione (NBS) for ring halogenations of polyalkylbenzenes, showcasing the versatile chemical applications of related compounds (Bovonsombat & Mcnelis, 1993).
4. Potential in Medicinal Chemistry
The synthesis and evaluation of cyclicimide derivatives, which are structurally related to 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione, have been studied for their potential medicinal applications. Stratford and Curley (1983) investigated aminomethyl-substituted cyclic imides, focusing on their potential interactions in the gamma-aminobutyric acid (GABA) neurotransmitter system and evaluated their anticonvulsant activity. This research highlights the therapeutic potential of these compounds in neurology and pharmacology (Stratford & Curley, 1983).
5. Applications in Organic Chemistry and Material Science
Studies have also been conducted on the synthesis of various derivatives and the exploration of their chemical properties. For instance, the work by Hawkins et al. (2014) on the selective palladium-catalysed amination of4-chloropyridines with benzylamines using the Josiphos ligand is an example of the applications of related compounds in organic synthesis. This research demonstrates the potential of these compounds in developing new synthetic methodologies and creating diverse chemical libraries (Hawkins et al., 2014).
6. Advanced Spectroscopy and Predictive Studies
The use of advanced techniques such as tandem mass spectrometry to predict chemical transformations of derivatives has been explored. Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, a study that exemplifies the use of high-tech analytical methods to understand and predict the behavior of these compounds in various conditions (Wang et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzylamino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-15(18-12-13-7-3-1-4-8-13)17(21)19(16)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYCOAZCWRPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385463 | |
| Record name | 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7685-88-3 | |
| Record name | 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5044095.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5044110.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-methylpropanamide](/img/structure/B5044121.png)
amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B5044126.png)


![1-(2-chloro-4-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5044132.png)
![3-(2-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5044138.png)
![N-(2-methoxyethyl)-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5044154.png)
![2-bromo-6-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5044161.png)
![(5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B5044169.png)

![2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5044179.png)
